molecular formula C75H114N22O18 B010965 [D-Phe12,Leu14]-Bombesin CAS No. 108437-88-3

[D-Phe12,Leu14]-Bombesin

Cat. No.: B010965
CAS No.: 108437-88-3
M. Wt: 1611.8 g/mol
InChI Key: PWGHKRYOBBMXGB-TVXZQRGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[D-Phe12,Leu14]-Bombesin, also known as this compound, is a useful research compound. Its molecular formula is C75H114N22O18 and its molecular weight is 1611.8 g/mol. The purity is usually 95%.
The exact mass of the compound Pyr-gln-arg-leu-gly-asn-gln-trp-ala-val-gly-D-phe-leu-leu-NH2 is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Anatomy Category - Fluids and Secretions - Bodily Secretions - Venoms - Amphibian Venoms - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

[D-Phe12,Leu14]-Bombesin, also known as PYR-GLN-ARG-LEU-GLY-ASN-GLN-TRP-ALA-VAL-GLY-D-PHE-LEU-LEU-NH2, is a synthetic peptide analogue of the naturally occurring hormone bombesin. The primary targets of this compound are the bombesin receptors, which are a group of G-protein coupled receptors . These receptors play a crucial role in various physiological processes, including the regulation of appetite, metabolism, and gut motility .

Mode of Action

The compound interacts with its targets by binding to the bombesin receptors. The D-Phe12 and Leu14 substitutions enhance the compound’s binding affinity and selectivity towards these receptors . Upon binding, it triggers a cascade of intracellular events, leading to the activation of various signaling pathways .

Biochemical Pathways

The activation of bombesin receptors by this compound influences several biochemical pathways. These include the phospholipase C pathway, leading to the production of inositol trisphosphate and diacylglycerol, which further regulate calcium signaling and protein kinase C activity . The compound’s action also affects the MAPK/ERK pathway, which is involved in cell proliferation and differentiation .

Pharmacokinetics

The pharmacokinetics of this compound involves its Absorption, Distribution, Metabolism, and Excretion (ADME). The compound, being a peptide, is typically administered via injection, ensuring its absorption into the bloodstream . Its distribution in the body is influenced by its affinity for bombesin receptors. The metabolism of the compound is primarily carried out by peptidases, and it is excreted via the kidneys . The compound’s ADME properties significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The binding of this compound to bombesin receptors results in a range of molecular and cellular effects. These include the mobilization of intracellular calcium, activation of protein kinases, and modulation of gene expression . At the physiological level, these molecular events translate into effects such as the regulation of appetite and metabolism, modulation of gut motility, and potentially, the inhibition of cancer cell growth .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the physiological state of the individual (such as health status, age, and gender), the presence of other bioactive molecules, and the specific characteristics of the target cells (such as the expression level of bombesin receptors) . Furthermore, factors like pH and temperature can affect the stability of the compound .

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C75H114N22O18/c1-37(2)28-50(63(79)104)93-71(112)52(30-39(5)6)95-72(113)53(31-42-16-11-10-12-17-42)88-61(103)36-85-74(115)62(40(7)8)97-64(105)41(9)86-70(111)54(32-43-34-83-45-19-14-13-18-44(43)45)96-69(110)49(22-25-57(77)99)92-73(114)55(33-58(78)100)89-60(102)35-84-65(106)51(29-38(3)4)94-66(107)46(20-15-27-82-75(80)81)90-68(109)48(21-24-56(76)98)91-67(108)47-23-26-59(101)87-47/h10-14,16-19,34,37-41,46-55,62,83H,15,20-33,35-36H2,1-9H3,(H2,76,98)(H2,77,99)(H2,78,100)(H2,79,104)(H,84,106)(H,85,115)(H,86,111)(H,87,101)(H,88,103)(H,89,102)(H,90,109)(H,91,108)(H,92,114)(H,93,112)(H,94,107)(H,95,113)(H,96,110)(H,97,105)(H4,80,81,82)/t41-,46-,47-,48-,49-,50-,51-,52-,53+,54-,55-,62-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGHKRYOBBMXGB-TVXZQRGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C75H114N22O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1611.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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